molecular formula C13H19NO2 B14577906 (E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine CAS No. 61190-02-1

(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine

Cat. No.: B14577906
CAS No.: 61190-02-1
M. Wt: 221.29 g/mol
InChI Key: XZFZZXUTCYVAJI-UHFFFAOYSA-N
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Description

(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine is an organic compound characterized by the presence of an imine group (C=N) attached to a phenyl ring and a diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine typically involves the condensation of benzaldehyde with 2,2-diethoxyethylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar structure but lacks the diethoxyethyl group.

    N-(2,2-Dimethoxyethyl)-1-phenylmethanimine: Similar structure with methoxy groups instead of ethoxy groups.

Uniqueness

(E)-N-(2,2-Diethoxyethyl)-1-phenylmethanimine is unique due to the presence of the diethoxyethyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and stability compared to similar compounds.

Properties

CAS No.

61190-02-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-1-phenylmethanimine

InChI

InChI=1S/C13H19NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-10,13H,3-4,11H2,1-2H3

InChI Key

XZFZZXUTCYVAJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN=CC1=CC=CC=C1)OCC

Origin of Product

United States

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